molecular formula C8H7ClN4O2 B2983302 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006452-63-6

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B2983302
CAS RN: 1006452-63-6
M. Wt: 226.62
InChI Key: JYEOJQPBBADBIE-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

In one study, pyrazole-based ligands were used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid”, but it appears that specific information on this compound’s applications is not readily available in the search results.

Pyrazole compounds, in general, are known for their diverse pharmacological effects, including antiparasitic, antibacterial, anti-viral HIV activities, antimicrobial potential, and potent antileishmanial and antimalarial activities . However, without specific details on the compound , it’s challenging to provide a comprehensive analysis of its unique applications.

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is potential for further developments in this area.

properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEOJQPBBADBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

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